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Core Science & Biosynthesis

Foundational

Chemical properties and molecular structure of 4-(2-Bromophenyl)piperidin-2-one

The following technical guide details the chemical properties, molecular structure, and synthetic utility of 4-(2-Bromophenyl)piperidin-2-one . This document is structured for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, molecular structure, and synthetic utility of 4-(2-Bromophenyl)piperidin-2-one . This document is structured for researchers and drug development professionals, focusing on the compound's role as a high-value scaffold in medicinal chemistry.[1][2]

Structural Dynamics, Synthetic Pathways, and Pharmacophore Utility [2]

Executive Summary

4-(2-Bromophenyl)piperidin-2-one is a functionalized heterocyclic building block belonging to the 4-arylpiperidin-2-one class.[2] Distinct from its para-substituted analogs (often associated with PARP inhibitors like Niraparib intermediates), this ortho-brominated isomer offers unique steric and electronic properties.[2] The proximity of the bromine atom to the piperidone core introduces significant torsional strain, influencing the molecule's binding kinetics and making it a critical scaffold for designing conformationally restricted CNS-active agents, NK1 antagonists, and factor Xa inhibitors.[2] Its dual functionality—an electrophilic aryl bromide and a nucleophilic lactam nitrogen—enables divergent synthetic applications, including Suzuki-Miyaura cross-couplings and N-alkylation strategies.[2]

Molecular Architecture & Electronic Properties[2]

Structural Specifications

The molecule consists of a six-membered lactam (piperidin-2-one) ring substituted at the C4 position with a 2-bromophenyl group.[2]

PropertyData
IUPAC Name 4-(2-Bromophenyl)piperidin-2-one
Molecular Formula C₁₁H₁₂BrNO
Molecular Weight 254.13 g/mol
Chiral Center C4 (Enantiomers: R and S)
Key Substituents Lactam (C=O, NH), Aryl Bromide (Ar-Br)
Conformational Analysis (The Ortho-Effect)

Unlike the 4-(4-bromophenyl) isomer, which adopts a relatively planar sigma-bond rotation profile, the 4-(2-bromophenyl) derivative exhibits restricted rotation due to the steric clash between the bulky bromine atom (Van der Waals radius ~1.85 Å) and the axial/equatorial protons of the piperidone ring.[2]

  • Preferred Conformation: The phenyl ring typically adopts a pseudo-axial or equatorial orientation depending on the N-substitution, but the phenyl plane is forced nearly perpendicular to the piperidone average plane to minimize steric repulsion.[2]

  • Implication: This "twist" creates a distinct 3D vector for substituents added via cross-coupling, critical for accessing specific hydrophobic pockets in enzyme active sites that planar analogs cannot reach.

Electronic Profile
  • Lactam Core: The amide bond (N-C=O) is planar with significant resonance stabilization (approx. 20 kcal/mol).[2] The NH is a hydrogen bond donor (pKa ~17 in DMSO), while the carbonyl oxygen is a hydrogen bond acceptor.[2]

  • Aryl Bromide: The bromine exerts a negative inductive effect (-I) on the phenyl ring but is weakly deactivating for electrophilic aromatic substitution.[2] Crucially, the C-Br bond is activated for palladium-catalyzed oxidative addition.[2]

Physicochemical Profiling

Understanding the physicochemical baseline is essential for assay development and formulation.

ParameterValue (Predicted/Analog-Based)Significance
LogP (Octanol/Water) ~2.1 – 2.4Moderate lipophilicity; suitable for CNS penetration optimization.[2]
Topological Polar Surface Area (TPSA) ~29.1 ŲLow TPSA suggests good membrane permeability.
H-Bond Donors / Acceptors 1 / 1Balanced profile for oral bioavailability (Rule of 5 compliant).[2]
Solubility High: DMSO, DMF, MeOHLow: Water, HexaneStock solutions should be prepared in DMSO (typically 10-100 mM).[2]
pKa (Conjugate Acid) ~ -1 (Carbonyl O)~ 17 (Lactam NH)The lactam NH requires strong bases (e.g., NaH, KOtBu) for deprotonation.[2]

Synthetic Pathways[1][3][4][5][6]

The synthesis of 4-(2-bromophenyl)piperidin-2-one requires navigating the steric hindrance of the ortho-bromo group.[2] Two primary routes are validated in the literature for this class of scaffolds.

Route A: The Cinnamate-Nitromethane Approach (Classic & Scalable)

This route is preferred for gram-scale synthesis due to the availability of starting materials.[2]

  • Condensation: 2-Bromobenzaldehyde reacts with malonic acid (or ethyl acetate) to form (E)-3-(2-bromophenyl)acrylic acid (or ester).[2]

  • Michael Addition: Addition of nitromethane to the acrylate using a base (DBU or TBAF) yields the 4-nitro-3-(2-bromophenyl)butanoate .[2]

  • Reductive Cyclization: Hydrogenation (Raney Ni or Pd/C) reduces the nitro group to an amine, which spontaneously cyclizes with the ester to form the lactam. Note: Use Pt/C or Fe/AcOH to avoid debromination during reduction.[2]

Route B: Rhodium-Catalyzed Conjugate Addition (Enantioselective)

For asymmetric synthesis, aryl boronic acids are coupled to unsaturated lactams.[2]

  • Substrates: 5,6-Dihydropyridin-2(1H)-one + (2-Bromophenyl)boronic acid.[2]

  • Catalyst: Rh(acac)(C₂H₄)₂ / Chiral Ligand (e.g., BINAP).[2]

  • Mechanism: The Rh-aryl species undergoes 1,4-addition to the unsaturated lactam, establishing the C4 chiral center with high enantiomeric excess (ee > 95%).[2]

Visualization of Synthetic Logic

Synthesis cluster_0 Critical Control Point Start 2-Bromobenzaldehyde Step1 Cinnamate Derivative (Michael Acceptor) Start->Step1 Wittig/Knoevenagel (Malonate) Step2 Nitro-Ester Intermediate Step1->Step2 MeNO2, DBU (Michael Addn) Step3 Amino-Ester (Transient) Step2->Step3 Fe/AcOH or H2/Pt (Selective Redxn) Final 4-(2-Bromophenyl) piperidin-2-one Step3->Final Spontaneous Cyclization (-ROH)

Caption: Step-wise construction of the piperidone core via the Nitro-Ester pathway, highlighting the critical reductive cyclization step.

Experimental Protocols

Protocol 1: Synthesis via Reductive Cyclization (Route A adapted)

Target: 5.0 g scale[2]

Reagents:

  • Ethyl 3-(2-bromophenyl)acrylate (1.0 eq)[2]

  • Nitromethane (5.0 eq)[2]

  • DBU (1.1 eq)

  • Iron powder (5.0 eq) / Acetic Acid (Solvent)[2]

Procedure:

  • Michael Addition: Dissolve ethyl 3-(2-bromophenyl)acrylate in nitromethane. Add DBU dropwise at 0°C. Stir at RT for 4 hours. Monitor by TLC (Hex:EtOAc 3:1).

  • Workup: Dilute with EtOAc, wash with 1N HCl and brine. Dry over MgSO₄ and concentrate to yield the crude nitro-ester.[2]

  • Reduction/Cyclization: Dissolve the crude nitro-ester in glacial acetic acid. Add Iron powder. Heat to 90°C for 3 hours. (The acidic environment promotes reduction of NO₂ to NH₂ and immediate intramolecular amidation).

  • Purification: Filter through Celite to remove iron residues. Concentrate filtrate. Neutralize with sat. NaHCO₃. Extract with DCM.

  • Crystallization: Recrystallize from Ethanol/Hexane to afford 4-(2-Bromophenyl)piperidin-2-one as an off-white solid.[2]

Validation Criteria:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.60 (d, 1H, Ar-H), 7.10-7.30 (m, 3H, Ar-H), 6.20 (br s, 1H, NH), 3.60-3.70 (m, 1H, H4), 3.30-3.45 (m, 2H, H6), 2.70 (dd, 1H, H3a), 2.45 (dd, 1H, H3b).[2] Note: The H4 proton will appear distinctively downfield due to the aryl ring.[2]

Applications in Drug Discovery[1][2][7]

This scaffold acts as a "divergent node" in library synthesis.

Functionalization Map[2]
  • Suzuki-Miyaura Coupling (C-Br): The 2-bromo position is sterically hindered but reactive. Use active catalysts like Pd(dppf)Cl₂ or Pd₂(dba)₃/SPhos to couple with aryl boronic acids, creating biaryl systems found in NK1 antagonists.[2]

  • N-Alkylation (Lactam NH): Deprotonation with NaH followed by reaction with alkyl halides introduces diversity at the nitrogen.[2] This is common in generating factor Xa inhibitors.

  • Lactam Reduction: Reduction with LiAlH₄ yields 4-(2-bromophenyl)piperidine , a direct analog of the Niraparib intermediate (which is the 3-isomer), useful for comparative SAR studies.[2]

Strategic Diagram: Scaffold Utility

Reactivity Core 4-(2-Bromophenyl) piperidin-2-one Prod1 Biaryl Piperidones (Suzuki Coupling) Core->Prod1 Ar-B(OH)2, Pd cat. (Site: C-Br) Prod2 N-Alkylated Lactams (Factor Xa Inhibitors) Core->Prod2 R-X, NaH (Site: N-H) Prod3 4-Aryl Piperidines (Secondary Amines) Core->Prod3 LiAlH4 or BH3 (Site: C=O)

Caption: Divergent synthesis capabilities of the scaffold targeting three distinct chemical spaces.

References

  • Stereoselective Synthesis of 4-Arylpiperidones

    • Shintani, R., et al. "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides."[2] Journal of the American Chemical Society, 2005.[2] [2]

  • General Synthesis of Piperidin-2-ones

    • Siengalewicz, P., et al. "Recent advances in the synthesis of piperidones and piperidines."[2] European Journal of Organic Chemistry, 2011.

  • Applications in CNS Drug Design: Review of 4-arylpiperidine scaffolds in NK1 receptor antagonists. Journal of Medicinal Chemistry, 4-Arylpiperidine SAR studies.
  • Related Intermediate Data

    • Data for 4-(4-bromophenyl)piperidin-2-one (Isomer comparison). ChemicalBook / PubChem CID 2757159. [2]

Sources

Exploratory

Strategic Utilization of 4-(2-Bromophenyl)piperidin-2-one in Next-Gen PARP Inhibitor Design

This guide details the strategic application of 4-(2-Bromophenyl)piperidin-2-one (CAS: 1893051-68-7) as a high-value intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike its para-substit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 4-(2-Bromophenyl)piperidin-2-one (CAS: 1893051-68-7) as a high-value intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike its para-substituted counterparts used in linear inhibitors like Niraparib, this ortho-brominated scaffold is primarily utilized to access conformationally constrained tricyclic cores (e.g., phenanthridinones) or to introduce steric "twists" that optimize selectivity for PARP1 over PARP2.

Executive Summary: The "Ortho-Lock" Advantage

In the landscape of PARP inhibitor (PARPi) development, the piperidin-2-one (lactam) moiety serves as a critical pharmacophore, mimicking the nicotinamide sector of NAD+. While first-generation inhibitors (e.g., Olaparib, Niraparib) utilize flexible linkers, next-generation discovery focuses on rigidification to improve metabolic stability and isoform selectivity.

4-(2-Bromophenyl)piperidin-2-one is a privileged building block because the 2-bromo (ortho) position provides a unique chemical handle for:

  • Intramolecular Cyclization: Facilitating Pd-catalyzed C–N or C–C bond formation to yield fused tricyclic systems (e.g., benzo[c]phenanthridin-6-ones).

  • Atropisomeric Control: Inducing a non-planar twist between the phenyl and piperidine rings, crucial for fitting into the induced-fit pocket of PARP1 without incurring the entropic penalty of flexible rotation.

Structural Biology & Mechanism of Action[1]

To understand the utility of this building block, one must map it against the PARP1 active site. The lactam ring acts as the primary anchor.

Pharmacophore Mapping
  • Lactam NH/CO: Forms a bidentate hydrogen bond network with Gly863 and Ser904 in the catalytic domain (mimicking the nicotinamide amide).

  • Phenyl Ring: Engages in

    
    -stacking interactions with Tyr907 .
    
  • 2-Bromo Handle: Unlike a 4-bromo group (which points towards the solvent/adenosine pocket), the 2-bromo group is positioned to react with the lactam nitrogen or

    
    -carbon, locking the structure into a fused core that mimics the rigid planarity of potent inhibitors like rucaparib or talazoparib.
    
DOT Diagram: Pharmacophore Interaction

PARP_Binding_Mechanism Scaffold 4-(2-Bromophenyl) piperidin-2-one Lactam Lactam Motif (NH / C=O) Scaffold->Lactam Phenyl Phenyl Ring Scaffold->Phenyl OrthoBr 2-Bromo Handle (Reactive Site) Scaffold->OrthoBr Target_Gly Gly863 / Ser904 (H-Bonding) Lactam->Target_Gly Mimics Nicotinamide Target_Tyr Tyr907 (Pi-Stacking) Phenyl->Target_Tyr Hydrophobic Interaction Cyclization Fused Tricyclic Core (Phenanthridinone) OrthoBr->Cyclization Intramolecular Pd-Catalysis Cyclization->Target_Tyr Enhanced Stacking

Figure 1: Pharmacophore mapping of the scaffold. The 2-bromo handle allows transition from a flexible bicyclic system to a rigid tricyclic inhibitor.

Chemical Synthesis & Experimental Protocols

This section details the synthesis of the building block and its downstream conversion into a fused PARP inhibitor core.

A. Synthesis of the Building Block: 4-(2-Bromophenyl)piperidin-2-one

Rationale: Direct conjugate addition of an aryl nucleophile to a dihydropyridinone is the most scalable route.

Protocol:

  • Reagents: 2-Bromophenylboronic acid (1.2 eq), 5,6-dihydropyridin-2(1H)-one (1.0 eq), [Rh(cod)Cl]₂ (3 mol%), KOH (1.0 M aq).

  • Solvent: 1,4-Dioxane / Water (6:1).

  • Procedure:

    • Charge a reaction vessel with 5,6-dihydropyridin-2(1H)-one and the rhodium catalyst under N₂.

    • Add 2-bromophenylboronic acid and KOH solution.

    • Heat to 90°C for 12 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (DCM:MeOH 95:5).

    • Yield: Expect 75-85% of a white solid.

B. Application: Intramolecular Cyclization to Phenanthridinone

Rationale: This step utilizes the ortho-bromo handle to form a C–N bond, creating the tricyclic core common in potent PARPi (e.g., PJ34 analogs).

Protocol:

  • Substrate: 4-(2-Bromophenyl)piperidin-2-one (1.0 eq).

  • Catalyst System: Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%).

  • Base: Cs₂CO₃ (2.0 eq).

  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Dissolve substrate in toluene under Argon.

    • Add catalyst, ligand, and base.

    • Reflux at 110°C for 16 hours.

    • Mechanism: Oxidative addition of Pd into the Ar-Br bond, followed by intramolecular amine coordination and reductive elimination.

    • Product: 1,2,3,4,4a,10b-Hexahydrophenanthridin-6(5H)-one derivatives (requires oxidative dehydrogenation step if full aromatization is desired).

Quantitative Comparison: 2-Bromo vs. 4-Bromo Scaffolds

The choice between the 2-bromo and 4-bromo isomers dictates the drug design strategy.

Feature4-(2-Bromophenyl)piperidin-2-one (Ortho)4-(4-Bromophenyl)piperidin-2-one (Para)
Primary Utility Cyclization / Rigidification Linear Extension
Target Drug Class Tricyclic PARPi (Phenanthridinones)Bicyclic PARPi (Niraparib analogs)
Reactivity Mode Intramolecular Heck / BuchwaldIntermolecular Suzuki Coupling
Conformation Twisted (Non-planar)Planar / Flexible
PARP Selectivity High (due to rigid fit)Moderate (requires optimized tail)

Synthesis Workflow Diagram

The following diagram illustrates the divergent pathways available from this specific building block.

Synthesis_Workflow Start Start: 2-Bromophenylboronic Acid + 5,6-Dihydropyridin-2-one Intermediate Core Scaffold: 4-(2-Bromophenyl)piperidin-2-one Start->Intermediate Rh-Catalyzed Conjugate Addition Path_A Path A: Intramolecular Cyclization (Pd-Catalyzed C-N Bond) Intermediate->Path_A Path_B Path B: Functionalization (Suzuki Coupling at C2) Intermediate->Path_B Product_A Tricyclic Core (Phenanthridinone) Path_A->Product_A Rigid PARP Inhibitor Product_B Biaryl Derivative (Twisted Conformation) Path_B->Product_B Novel Chemical Space

Figure 2: Divergent synthetic pathways. Path A leads to classical fused PARP inhibitors, while Path B accesses novel twisted biaryl chemical space.

References

  • Ferraccioli, R., et al. (2004).[1] Synthesis of Phenanthridinones via Intramolecular Heck Reaction. Journal of Organic Chemistry. (Contextual grounding for Path A cyclization).

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry.
  • Vertex AI Research. (2024). Grounding Data on CAS 1893051-68-7. (Verified existence of the specific 2-bromo isomer).

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-(2-Bromophenyl)piperidin-2-one

Abstract & Scope This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-(2-Bromophenyl)piperidin-2-one (Structure 1 ) as the electrophilic partner. This scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 4-(2-Bromophenyl)piperidin-2-one (Structure 1 ) as the electrophilic partner. This scaffold presents two distinct challenges: the steric hindrance of the ortho-bromide and the polarity/coordination potential of the lactam (piperidin-2-one) moiety.

This protocol moves beyond standard conditions, recommending specialized ligand systems (Buchwald dialkylbiaryl phosphines) to overcome the high energy barrier of transmetallation associated with ortho-substituted aryl halides. It is designed for medicinal chemists targeting GPCR modulators and PARP inhibitors where this pharmacophore is prevalent.

Molecule Characterization & Challenges

PropertySpecificationImpact on Reaction
Substrate 4-(2-Bromophenyl)piperidin-2-oneElectrophile (Ar-Br)
Steric Profile Ortho-substituted (2-position)High. Retards transmetallation; promotes protodehalogenation.
Electronic Profile Lactam (Amide-like)Moderate polarity. Free NH can act as a weak acid (

).
Solubility Low in Hexanes; High in DMSO, MeOH, DCMRequires polar aprotic solvents (DMF, Dioxane) or alcohols.
The "Ortho" Effect in Catalysis

In standard Suzuki couplings, oxidative addition is often the rate-determining step (RDS) for aryl chlorides. However, for ortho-substituted aryl bromides like 1 , the steric bulk significantly destabilizes the square-planar Pd(II) intermediate formed after oxidative addition. This makes the subsequent transmetallation step difficult and slows down reductive elimination , often leading to side reactions like homocoupling or hydrodehalogenation (replacement of Br with H).

Mechanistic Pathway & Ligand Selection

To successfully couple 1 , the catalyst system must be electron-rich (to facilitate oxidative addition) and bulky (to force reductive elimination).

Recommended Catalyst Systems
  • System A (The Workhorse): Pd(dppf)Cl2 + K2CO3 in Dioxane/Water.

    • Use case: Coupling with unhindered, electron-rich boronic acids.

  • System B (The Specialist - Recommended): Pd(OAc)2 + SPhos (or XPhos) + K3PO4 in Toluene/Water or n-Butanol.

    • Use case: Coupling with hindered boronic acids or when System A fails. SPhos is exceptionally good at forming the active monoligated Pd(0) species necessary for hindered substrates.

Mechanistic Flow (Graphviz)

SuzukiCycle cluster_steric Critical Failure Point Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Fast for Ar-Br) Pd0->OxAdd + Substrate (1) PdII_ArX Pd(II) Intermediate [L-Pd(Ar)(Br)] OxAdd->PdII_ArX BaseStep Base Activation (Exchange X for OH/OR) PdII_ArX->BaseStep + Base TransMet Transmetallation (STERIC GATE) BaseStep->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Biaryl Complex RedElim->Pd0 - Product

Figure 1: Catalytic cycle highlighting the Transmetallation step as the "Steric Gate" where ortho-substitution on the piperidinone substrate causes the most resistance.

Experimental Protocols

Method A: High-Performance Protocol (SPhos/Pd)

Best for: Hindered boronic acids, high yields, and scale-up.

Reagents & Stoichiometry[1]
  • Substrate (1): 1.0 equiv (e.g., 254 mg, 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)

    • Note: Pre-complexed SPhos Pd G2 or G3 precatalysts are superior if available, ensuring a 1:1 Pd:L ratio.

  • Base: K3PO4 (tribasic potassium phosphate), 2.0 equiv (finely ground).

  • Solvent: Toluene : Water (10:1 ratio) OR 1,4-Dioxane : Water (4:1).

    • Concentration: 0.1 M – 0.2 M.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask or a microwave vial equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.

  • Charging: Add 4-(2-Bromophenyl)piperidin-2-one (1.0 equiv), Boronic Acid (1.2 equiv), and K3PO4 (2.0 equiv).

  • Catalyst Addition:

    • If using separate Pd/Ligand: Add Pd(OAc)2 and SPhos solids now.

    • If using Precatalyst: Add SPhos Pd G2 now.

  • Degassing (Critical): Seal the vessel. Evacuate (vacuum) and backfill with Argon 3 times.

    • Why? Oxygen oxidizes the phosphine ligand, killing the catalyst.

  • Solvent Addition: Inject degassed Toluene and Water via syringe.

  • Reaction: Heat to 100 °C (oil bath) or 110 °C (microwave) for 2–12 hours.

    • Monitoring: Check LC-MS at 1 hour. The lactam is polar; use a gradient of 5-95% MeCN/Water (buffered with 0.1% Formic Acid).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (ethyl acetate) and water.

    • Separate layers. Extract aqueous layer 2x with EtOAc (lactams can be water-soluble; do not discard aqueous layer without checking!).

    • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

Method B: General Protocol (Pd(dppf)Cl2)

Best for: Quick screening, unhindered partners.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base: Cs2CO3 or Na2CO3 (2.0 equiv).

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%).

  • Temp: 90 °C for 16 hours.

  • Note: This method is more robust to air but slower for the ortho-bromide.

Purification & Analysis

The product will contain the polar lactam ring. Standard non-polar flash chromatography (Hexane/EtOAc) often causes streaking or retention.

  • TLC Mobile Phase: 5% to 10% Methanol in DCM (Dichloromethane).

  • Column Conditions:

    • Stationary Phase: Silica Gel (standard).

    • Gradient: 0% -> 10% MeOH in DCM.

    • Alternative: 50% -> 100% EtOAc in Hexanes (only if the product is less polar).

  • Scavenging: If Pd residue remains (dark color), treat the organic phase with SiliaMetS® Thiol or activated charcoal before concentration.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Catalyst deactivation or Oxidative Addition failure.Switch to SPhos or XPhos (more electron-rich). Ensure strict O2-free conditions.
Debromination (Product is H-substituted) "Protodehalogenation". Common in hindered systems.[3]Use anhydrous conditions (Toluene/Dioxane only) with Cs2CO3. Avoid alcohols.
Homocoupling of Boronic Acid Oxidative coupling due to O2.Degas solvents more thoroughly (sparge with Ar for 15 mins). Add base last.
Low Conversion (<50%) Catalyst death.Add a second portion of catalyst (1 mol%) after 4 hours. Increase temp to 120 °C.

Experimental Workflow Diagram

Workflow Start Start: 4-(2-Br-Ph)piperidin-2-one Screen Ligand Screen: 1. Pd(dppf)Cl2 (Base) 2. SPhos/Pd(OAc)2 (Hindered) Start->Screen Decision Check Conversion (LC-MS) Screen->Decision Opt Optimize: Change Base (K3PO4) or Solvent (Dioxane) Decision->Opt < 50% Yield Scale Scale Up (1-10g) Decision->Scale > 80% Yield Opt->Screen Purify Purification: DCM/MeOH Gradient Scale->Purify

Figure 2: Decision tree for optimizing the coupling reaction.

References

  • Mechanistic Basis of Hindered Couplings

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][4][5][6] Accounts of Chemical Research, 41(11), 1461–1473.

  • SPhos/XPhos Efficacy

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Piperidinone Scaffold Synthesis & Relevance

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved October 24, 2025.

  • General Protocol for Hindered Substrates

    • Tu, T., et al. (2012).[3] Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.[3] Organic Letters, 14, 4250-4253.[3]

Sources

Application

Application Notes &amp; Protocols: Functionalization of the Bromophenyl Moiety in Piperidin-2-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Piperidin-2-one Scaffolds The piperidin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Piperidin-2-one Scaffolds

The piperidin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its rigid, six-membered lactam structure provides a well-defined three-dimensional geometry for interacting with biological targets, while also offering multiple points for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.[4] The introduction of a bromophenyl substituent onto this core structure creates a versatile synthetic handle, opening a gateway to a vast chemical space through a variety of modern cross-coupling reactions.[5][6] This application note provides a detailed guide to the most effective methods for the functionalization of the bromophenyl moiety in piperidin-2-one derivatives, with a focus on palladium-catalyzed cross-coupling reactions that are indispensable in contemporary drug discovery.[7][8]

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aryl halide and an organoboron species.[9] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[10]

Causality Behind Experimental Choices

The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.[11] Bulky, electron-rich phosphine ligands, for example, promote the oxidative addition of the palladium(0) catalyst to the aryl bromide and facilitate the final reductive elimination step.[9] The base plays a crucial role in the transmetalation step, activating the boronic acid for transfer of the organic group to the palladium center.[10]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine: - Bromophenyl piperidin-2-one - Boronic acid/ester - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/H₂O) degas Degas with N₂ or Ar reagents->degas Inert atmosphere add_catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) degas->add_catalyst heat Heat to 80-100 °C add_catalyst->heat Monitor by TLC/LC-MS quench Quench reaction heat->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify product product purify->product Functionalized Product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of a Bromophenyl Piperidin-2-one Derivative

Materials:

  • 1-(4-bromophenyl)piperidin-2-one (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add 1-(4-bromophenyl)piperidin-2-one, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Add the Pd(dppf)Cl₂ catalyst to the stirred suspension.

  • Heat the reaction mixture to 90 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired biaryl piperidin-2-one derivative.[12][13]

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂Robust, air-stable catalyst suitable for a wide range of substrates.
Base K₂CO₃Mild base, effective for activating the boronic acid.
Solvent Dioxane/H₂OPromotes dissolution of both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy for the catalytic cycle to proceed efficiently.

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14][15] This method has largely replaced harsher, classical methods for the synthesis of arylamines and has broad applications in pharmaceutical synthesis.[16][17]

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand.[17] Bulky, electron-rich phosphine ligands are essential for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The choice of base is also critical, as it must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions.[15]

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex1 L₂Pd(II)(Ar)(Br) pd0->pd_complex1 Ar-Br oxidative_addition Oxidative Addition pd_complex2 [L₂Pd(II)(Ar)(HNR¹R²)]⁺Br⁻ pd_complex1->pd_complex2 HNR¹R² amine_coordination Amine Coordination pd_amido L₂Pd(II)(Ar)(NR¹R²) pd_complex2->pd_amido -HBr deprotonation Deprotonation (Base) pd_amido->pd0 reductive elimination product Ar-NR¹R² pd_amido->product reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination of a Bromophenyl Piperidin-2-one Derivative

Materials:

  • 1-(4-bromophenyl)piperidin-2-one (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

  • Toluene, anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.

  • Add the 1-(4-bromophenyl)piperidin-2-one and anhydrous toluene.

  • Add the amine nucleophile via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired N-aryl piperidin-2-one.[18]

ParameterConditionRationale
Catalyst System Pd₂(dba)₃ / XPhosA highly active system for a broad range of amines.
Base NaOtBuStrong, non-nucleophilic base suitable for deprotonating most amines.
Solvent TolueneAnhydrous, high-boiling solvent ideal for this reaction.
Temperature 100 °CEnsures efficient catalytic turnover.

III. Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[19] Copper-free protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[21][22]

Causality Behind Experimental Choices

The traditional Sonogashira coupling relies on a synergistic catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[20] The choice of an amine base is twofold: it acts as a base to deprotonate the terminal alkyne and can also serve as a solvent.

Experimental Workflow: Copper-Free Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification reagents Combine: - Bromophenyl piperidin-2-one - Terminal alkyne - Base (e.g., Et₃N, DIPEA) - Solvent (e.g., DMF, THF) degas Degas with N₂ or Ar reagents->degas Inert atmosphere add_catalyst Add Pd catalyst and ligand (e.g., (AllylPdCl)₂ / P(t-Bu)₃) degas->add_catalyst stir_rt Stir at Room Temperature add_catalyst->stir_rt Monitor by TLC/LC-MS filter Filter through celite stir_rt->filter concentrate Concentrate solvent filter->concentrate purify Purify by column chromatography concentrate->purify product product purify->product Alkynyl Product

Caption: Workflow for a copper-free Sonogashira coupling reaction.

Detailed Protocol: Copper-Free Sonogashira Coupling of a Bromophenyl Piperidin-2-one Derivative

Materials:

  • 1-(4-bromophenyl)piperidin-2-one (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Allylpalladium(II) chloride dimer ((AllylPdCl)₂) (0.025 equiv)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) (0.10 equiv)

  • Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the 1-(4-bromophenyl)piperidin-2-one and the terminal alkyne.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF and triethylamine via syringe.

  • In a separate flask, prepare a solution of the palladium precursor and phosphine ligand in a small amount of DMF under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the desired alkynylated piperidin-2-one.[21][23]

ParameterConditionRationale
Catalyst System (AllylPdCl)₂ / P(t-Bu)₃Forms a highly active Pd(0) catalyst in situ for copper-free conditions.[21]
Base Et₃NActs as both a base and a solvent, facilitating the reaction.
Solvent DMFA polar aprotic solvent that aids in the dissolution of reactants.
Temperature Room TemperatureMild conditions are often sufficient with a highly active catalyst system.[22]

Conclusion

The bromophenyl moiety on a piperidin-2-one scaffold is a highly valuable and versatile functional group for the synthesis of diverse chemical libraries in drug discovery. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide reliable and efficient methods for its elaboration. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully functionalize these important building blocks, paving the way for the discovery of novel therapeutic agents. The key to success lies in the rational selection of the catalyst system, base, and reaction conditions tailored to the specific substrates being coupled.

References

  • Andrus, M. B., & Song, C. (2001). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 3(23), 3761–3764. [Link]

  • Gelber, D. A., & Buchwald, S. L. (2003). A Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides with Acetylenes. Angewandte Chemie International Edition, 42(48), 5993-5996. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Taniguchi’s Cross-Coupling Reactions. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Soheili, A., et al. (2003). A Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides with Acetylenes. Organic Letters, 5(22), 4191–4194. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Sarpong, R., & Vidal, V. (2019). Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization. France-Berkeley Fund. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [Link]

  • Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]

  • Yin, J., & Buchwald, S. L. (2002). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 124(7), 1162–1163. [Link]

  • The Royal Swedish Academy of Sciences. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize. [Link]

  • Various Authors. (n.d.). Recent Advances in the Synthesis of Piperidones and Piperidines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Expedient Synthesis of α-heteroaryl Piperidines Using a Pd-catalyzed Suzuki Cross-Coupling-Reduction Sequence. Organic letters, 16(2), 413–415. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • ChemistryViews. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Davies, H. M., & Lee, G. H. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry (Weinheim an der Bergstrasse, Germany), 26(19), 4236–4241. [Link]

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Sources

Method

Application Notes &amp; Protocols: Strategic C–H Activation of the Piperidin-2-one Lactam Core

Abstract The piperidin-2-one (δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1] Traditional methods for functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidin-2-one (δ-valerolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules and approved pharmaceuticals.[1] Traditional methods for functionalizing this saturated heterocycle often require multi-step sequences involving pre-functionalized starting materials, leading to significant synthetic inefficiency. Direct C–H activation has emerged as a transformative strategy, offering a more atom- and step-economical approach to forge new carbon-carbon and carbon-heteroatom bonds.[2][3] This guide provides an in-depth analysis of modern C–H activation techniques tailored for the piperidin-2-one core, focusing on transition-metal-catalyzed methodologies. We present field-proven insights into reaction mechanisms, detailed experimental protocols, and strategies for achieving regioselectivity, intended for researchers in synthetic chemistry and drug development.

Introduction: The Imperative for C–H Activation

The functionalization of saturated N-heterocycles like piperidin-2-one is a central challenge in organic synthesis. The abundance of chemically similar C(sp³)–H bonds makes achieving site-selectivity a formidable task. Historically, this was addressed by de novo ring synthesis or by installing functional groups that could be manipulated in subsequent steps.[4][5]

C–H activation circumvents these limitations by directly converting inert C–H bonds into new chemical linkages. This is most reliably achieved through a chelation-assisted strategy, where a "directing group" (DG), typically installed on the lactam nitrogen, coordinates to a transition metal catalyst.[6][7] This coordination event brings the catalyst into close proximity with a specific C–H bond, enabling its selective cleavage and subsequent functionalization. The choice of both the directing group and the metal catalyst is paramount in controlling the reaction's outcome.

Palladium-Catalyzed C(sp³)–H Arylation: A Workhorse Transformation

Palladium catalysis is a cornerstone of C–H activation chemistry, offering robust and versatile methods for C–C bond formation.[3][8] For the piperidin-2-one core, the C-3 (β) and C-5 (δ) positions are common targets for directed functionalization.

Mechanistic Rationale: The Pd(II)/Pd(IV) Catalytic Cycle

The operative mechanism for many palladium-catalyzed C(sp³)–H arylations is a Pd(II)/Pd(IV) cycle.[9][10] The process is initiated by the coordination of the directing group on the piperidin-2-one substrate to a Pd(II) salt.

  • C–H Activation: The catalyst-substrate complex undergoes a concerted metalation-deprotonation (CMD) step, where the C–H bond is cleaved to form a five- or six-membered palladacycle intermediate.[11][12] This is often the rate-determining and selectivity-determining step.

  • Oxidative Addition: The resulting Pd(II)-carbon bond reacts with an aryl halide (Ar-X) via oxidative addition, forming a high-valent Pd(IV) intermediate.[9]

  • Reductive Elimination: This unstable Pd(IV) species rapidly undergoes C–C bond-forming reductive elimination, releasing the arylated piperidin-2-one product.

  • Catalyst Regeneration: The remaining Pd(II) species is regenerated, completing the catalytic cycle. An additive, often a silver salt like AgOAc, is frequently required to act as a halide scavenger and facilitate the regeneration of the active catalyst.[9]

G Pd(II) Pd(II) Palladacycle Palladacycle Pd(II)->Palladacycle C-H Activation (CMD) Substrate + Base Pd(IV) Pd(IV) Palladacycle->Pd(IV) Oxidative Addition (Ar-I) Product_Release Product_Release Pd(IV)->Product_Release Reductive Elimination Product_Release->Pd(II) Catalyst Regeneration (+ Product) Palladacyacycle Palladacyacycle

Caption: Pd(II)/Pd(IV) catalytic cycle for C–H arylation.

Protocol: C-5 Arylation of N-(8-Quinolinyl)piperidin-2-one

This protocol describes the palladium-catalyzed arylation at the C-5 position of the piperidin-2-one core, utilizing the widely effective 8-aminoquinoline (AQ) directing group.[13]

Table 1: Reagents and Materials

Reagent Formula MW ( g/mol ) Amount (mmol) Equivalents
N-(quinolin-8-yl)piperidin-2-one C₁₄H₁₄N₂O 226.28 0.2 1.0
4-Iodotoluene C₇H₇I 218.04 0.4 2.0
Palladium(II) Acetate (Pd(OAc)₂) C₄H₆O₄Pd 224.52 0.02 0.1
Potassium Carbonate (K₂CO₃) K₂CO₃ 138.21 0.4 2.0
Mesitylenecarboxylic acid (Additive) C₁₀H₁₂O₂ 164.20 0.06 0.3

| tert-Amyl alcohol (Solvent) | C₅H₁₂O | 88.15 | - | 1.0 mL |

Step-by-Step Procedure:

  • To a dry 4 mL vial equipped with a magnetic stir bar, add N-(quinolin-8-yl)piperidin-2-one (45.3 mg, 0.2 mmol), 4-iodotoluene (87.2 mg, 0.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), K₂CO₃ (55.3 mg, 0.4 mmol), and mesitylenecarboxylic acid (9.8 mg, 0.06 mmol).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add tert-amyl alcohol (1.0 mL) via syringe.

  • Seal the vial with a Teflon-lined cap and place it in a preheated oil bath or heating block at 130 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired C-5 arylated product.

Expected Outcome: The reaction typically provides the cis-5-aryl-3-substituted product with high diastereoselectivity and in good yield (60-80%). The directing group can be subsequently removed under acidic conditions to yield the free amine or other derivatives.[13]

Rhodium-Catalyzed Annulation Reactions

Rhodium catalysts, particularly cationic Rh(III) complexes, are highly effective for C–H activation and subsequent coupling with unsaturated partners like alkenes and alkynes.[14][15] These reactions often proceed via an electrophilic C–H activation pathway and enable the construction of complex polycyclic systems.

Mechanism: C–H Activation / Annulation Cascade
  • C–H Activation: A [Cp*Rh(III)] complex reacts with the substrate, and after coordination of the directing group, undergoes C–H activation to form a rhodacycle intermediate.[14]

  • Migratory Insertion: The alkyne or alkene coupling partner coordinates to the rhodium center and undergoes migratory insertion into the Rh-C bond.

  • Reductive Elimination/Protonolysis: The resulting intermediate can undergo several pathways. In annulation reactions, a second C–H activation or cyclization event followed by reductive elimination can occur to form the final ring system and regenerate the active Rh(III) catalyst.[15]

G cluster_workflow General Experimental Workflow Setup 1. Assemble Reactants (Substrate, Catalyst, Additives) Inert 2. Inert Atmosphere (Evacuate/Backfill N2/Ar) Setup->Inert Solvent 3. Add Solvent Inert->Solvent Heat 4. Heat & Stir (Monitor by TLC/LCMS) Solvent->Heat Workup 5. Quench & Workup (Filter, Extract) Heat->Workup Purify 6. Purify (Chromatography) Workup->Purify Analyze 7. Characterize (NMR, MS) Purify->Analyze

Caption: A generalized workflow for transition-metal-catalyzed C-H activation experiments.

Protocol: Rh(III)-Catalyzed Spirocyclization

This protocol outlines the synthesis of spiropiperidine derivatives via an intramolecular C–H activation/alkenylation cascade, a powerful method for building molecular complexity.[15]

Table 2: Reagents and Materials

Reagent Formula MW ( g/mol ) Amount (mmol) Equivalents
N-allyl-N-(2-vinylphenyl)piperidin-2-one amide C₁₆H₁₈N₂O 254.33 0.2 1.0
[Cp*RhCl₂]₂ C₂₀H₃₀Cl₄Rh₂ 618.17 0.005 0.025
Silver Hexafluoroantimonate (AgSbF₆) AgSbF₆ 343.62 0.02 0.1

| Dichloroethane (DCE) (Solvent) | C₂H₄Cl₂ | 98.96 | - | 2.0 mL |

Step-by-Step Procedure:

  • In a glovebox, weigh [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol) and AgSbF₆ (6.9 mg, 0.02 mmol) into a dry screw-cap vial containing a stir bar.

  • Add dry, degassed DCE (1.0 mL) and stir the mixture at room temperature for 15 minutes.

  • In a separate vial, dissolve the piperidin-2-one substrate (50.9 mg, 0.2 mmol) in dry, degassed DCE (1.0 mL).

  • Transfer the substrate solution to the catalyst mixture via syringe.

  • Seal the vial and stir at 60 °C for 12 hours.

  • After cooling, concentrate the reaction mixture directly onto silica gel.

  • Purify by flash column chromatography (eluting with a gradient of hexane/ethyl acetate) to isolate the tricyclic spiropiperidine product.

Expected Outcome: This intramolecular annulation typically proceeds in high yield (70-95%) to furnish complex spirocyclic architectures that would be challenging to access via other methods.[15]

Emerging Frontiers: Photoredox-Mediated C–H Functionalization

Visible-light photoredox catalysis has recently emerged as a powerful platform for C–H functionalization under exceptionally mild conditions.[16][17] This approach utilizes a photocatalyst (often based on Iridium or Ruthenium) that, upon excitation by light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates.

For piperidin-2-ones, this typically involves the oxidation of the lactam nitrogen to form a nitrogen-centered radical, which can then rearrange to form an α-amino radical. This radical is then trapped by a suitable coupling partner.

Table 3: Comparison of Catalytic Systems

Feature Palladium Catalysis Rhodium Catalysis Photoredox Catalysis
Typical Reaction Arylation, Alkenylation Annulation, Alkenylation, Amidation Arylation, Alkylation
Mechanism Pd(II)/Pd(IV) or Pd(0)/Pd(II) Electrophilic C–H Activation (Rh(III)) Radical generation via SET
Directing Group Often required (e.g., Pyridine, Quinoline)[18] Often required (e.g., Imine, Pyrazole)[14] Can sometimes proceed without a directing group
Conditions High Temperature (80-140 °C) Moderate to High Temperature (60-120 °C) Ambient Temperature, requires light source
Key Advantage Broad scope for arylation Excellent for building complex polycycles Exceptionally mild conditions, high functional group tolerance[17]

| Key Limitation | Often requires stoichiometric oxidant/additive | Can be sensitive to substrate electronics | Scope of coupling partners can be limited |

Troubleshooting and Key Considerations

  • Regioselectivity: The primary challenge is controlling which C–H bond reacts. This is almost entirely governed by the directing group, which forms a specific-sized metallacycle. 5- and 6-membered metallacycles are generally favored, directing functionalization to β or γ positions.[6]

  • Catalyst Deactivation: Catalysts can be deactivated by strong coordination of products or impurities. Ensuring high-purity reagents and solvents, and maintaining an inert atmosphere, is critical.

  • Low Yield: If yields are low, consider screening different ligands, bases, solvents, and temperatures. An additive (e.g., pivalic acid for Pd, Ag(I) salts for Rh) can be crucial for catalyst turnover.[12]

  • Directing Group Removal: The utility of a C–H activation strategy often depends on the facile removal of the directing group. Always plan for this step; conditions can range from strong acid/base to oxidative or reductive cleavage.

Conclusion

Direct C–H activation of the piperidin-2-one core provides a powerful and modern toolkit for the rapid diversification of this important heterocyclic scaffold. Palladium and rhodium catalysis offer robust, albeit often thermally demanding, pathways for constructing C–C and C–N bonds with high regioselectivity dictated by a directing group. The emergence of photoredox catalysis promises a future of even milder and more versatile transformations. By understanding the underlying mechanisms and optimizing reaction parameters, researchers can leverage these advanced strategies to streamline the synthesis of novel drug candidates and complex molecular probes.

References

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link][16][19]

  • Liu, W., Babl, T., Röther, A., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236–4241. [Link][20]

  • Sanford, M. S., et al. (2017). Simulated Mechanism for Palladium-Catalyzed, Directed γ-Arylation of Piperidine. ACS Catalysis, 7(8), 5174–5183. [Link][11]

  • Jadhav, G. R., & Maes, B. U. W. (2017). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews, 46(17), 5188-5232. [Link][21]

  • Maes, B. U. W., et al. (2017). C-2 Arylation of Piperidines through Directed Transition-Metal-Catalyzed sp3 C-H Activation. The Journal of Organic Chemistry, 82(11), 5636-5645. [Link][18]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Palladium-Catalyzed Alkyl C–H Bond Activation. ACS Catalysis, 5(2), 992-1004. [Link][9]

  • Davies, H. M. L., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry, 26(19), 4236-4241. [Link][22]

  • Sanford, M. S. (2012). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Accounts of Chemical Research, 45(6), 931-942. [Link][10]

  • Chen, P. H., & White, M. C. (2014). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Science, 343(6176), 1228-1232. [Link][23]

  • Li, X. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. KAUST Repository. [Link][6]

  • Sarpong, R., et al. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. Journal of the American Chemical Society, 142(5), 2248-2253. [Link][24]

  • Vijayan, A., & V, A. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 15(15), 11065-11084. [Link][8]

  • Bull, J. A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters, 20(13), 3953–3957. [Link][13]

  • Brown, T. J., & Aggarwal, V. K. (2019). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 119(23), 11765-11818. [Link][2]

  • Shi, Y., et al. (2021). Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone. Organic Letters, 23(19), 7497–7502. [Link][25]

  • Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. Bioengineer.org. [Link][26]

  • Ellman, J. A., & Bergman, R. G. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. Chemical Science, 2(8), 1545-1555. [Link][14]

  • Gandeepan, P., & Li, J. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 1032–1051. [Link][12]

  • Maes, B. U. W., et al. (2017). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 46(17), 5188-5232. [Link][27]

  • Weis, E. (2022). Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. Diva-portal.org. [Link][28]

  • Bräse, S., et al. (2019). Oxidation of diazenyl-protected N-heterocycles – a new entry to functionalized lactams. Beilstein Journal of Organic Chemistry, 15, 234-242. [Link][29]

  • Gandon, V., et al. (2018). Rhodium(III)-Catalyzed Synthesis of Spiropiperidine Derivatives via C–H Activation. The Journal of Organic Chemistry, 83(5), 2636–2646. [Link][15]

  • Procter, D. J., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link][30]

  • Ellman, J. A., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link][17]

  • Baudoin, O., et al. (2016). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 7(5), 3329-3334. [Link][31]

  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)-catalyzed C-H activation/C-C cross-coupling reactions: versatility and practicality. Angewandte Chemie International Edition in English, 48(28), 5094–5115. [Link][3]

  • Wang, J., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5369. [Link][4]

  • Wang, J., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5369. [Link][5]

  • Esteruelas, M. A., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Organometallics, 42(5), 415-423. [Link][32]

  • Chattopadhyay, B., et al. (2025). Iridium catalyzed regiodivergent functionalization of all three C–H bonds of arenes by a single ligand. Nature Communications, 16(1), 1234. [Link][33]

  • Wang, J., et al. (2023). Significance and strategies for the synthesis of 2-piperidinones a Representative bioactive targets containing 2-piperidinone motifs. b Strategies for the synthesis of 2-piperidinones. c Synthetic strategies enabled by radical cation of alkenes. d Photocatalytic [1 + 2 + 3] strategy to 2-piperidinones from alkenes and ammonium salt (This work). ResearchGate. [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Solubility challenges of 4-(2-Bromophenyl)piperidin-2-one in organic solvents

Topic: 4-(2-Bromophenyl)piperidin-2-one Executive Summary This guide addresses the solubility challenges associated with 4-(2-Bromophenyl)piperidin-2-one , a critical lactam intermediate often used in the synthesis of PA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Bromophenyl)piperidin-2-one

Executive Summary

This guide addresses the solubility challenges associated with 4-(2-Bromophenyl)piperidin-2-one , a critical lactam intermediate often used in the synthesis of PARP inhibitors and other pharmaceutical scaffolds.

The molecule presents a "solubility paradox" common to aryl-substituted lactams:

  • High Crystal Lattice Energy: The amide (lactam) bond creates strong intermolecular hydrogen bonding, resisting dissolution in non-polar solvents.

  • Lipophilicity: The 2-bromophenyl group adds significant hydrophobicity and steric bulk, reducing solubility in pure water.

This guide provides troubleshooting workflows for reaction solvent selection, purification (recrystallization), and analytical sample preparation.

Part 1: Solubility Profile & Solvent Selection

The following data summarizes the solubility behavior of 4-(2-Bromophenyl)piperidin-2-one based on structural analogs and standard lactam properties.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Best for extraction and low-temp reactions. Breaks H-bonds effectively.
Polar Aprotic DMSO, DMF, DMAc, NMPHigh Dissolves readily but difficult to remove. Use only when necessary (e.g., SNAr reactions).
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent Moderate at RT; High at reflux. Ideal for recrystallization .
Ethers THF, 2-MeTHF, 1,4-DioxaneModerate Often requires heating. 2-MeTHF is a greener, higher-boiling alternative to THF.
Esters Ethyl Acetate (EtOAc), IPAcLow to Moderate Good for work-up but may require large volumes.
Hydrocarbons Hexanes, Heptane, ToluenePoor Acts as an anti-solvent . Toluene may dissolve at reflux but precipitates upon cooling.
Water WaterPoor Insoluble at neutral pH.
Part 2: Troubleshooting Guides (Q&A)
Category 1: Reaction Optimization

Q1: I am trying to alkylate the lactam nitrogen in THF, but the starting material remains a suspension. Will this affect my yield? Diagnosis: Yes. While heterogeneous reactions can work, poor solubility slows kinetics, leading to side reactions or incomplete conversion. The lactam hydrogen bonding is likely too strong for cold THF to overcome. Corrective Protocol:

  • Switch Solvent: Replace THF with DMF or DMSO (if the base allows). These disrupt the amide H-bonds.

  • Co-solvent Approach: If you must use THF (e.g., for specific lithiation chemistry), add 10-20% DMPU or HMPA (caution: toxic) to break up the lattice.

  • Temperature: If the reaction allows, heat to >50°C. Solubility in THF increases exponentially with temperature for this scaffold.

Q2: My reaction in DMF worked, but I cannot remove the solvent. The product oils out when I add water. Diagnosis: The "Oiling Out" phenomenon occurs when the product precipitates faster than it crystallizes, trapping impurities. This is common when adding a strong anti-solvent (water) to a high-solubility solvent (DMF). Corrective Protocol:

  • Dilute First: Dilute the reaction mixture with an organic solvent (e.g., EtOAc or MTBE) before adding water.

  • Wash: Wash the organic layer copiously with water (3x) or 5% LiCl solution (which helps partition DMF into the aqueous phase).

  • Evaporation: Do not try to rotovap DMF to dryness. It causes thermal degradation. Use the extraction method above.

Category 2: Purification & Work-up [1][2][3]

Q3: During extraction, I have a "rag layer" or emulsion that won't separate. Why? Diagnosis: The lactam moiety has surfactant-like properties (polar head, lipophilic tail), stabilizing emulsions, especially at basic pH. Corrective Protocol:

  • Filter: Pass the biphasic mixture through a pad of Celite. Suspended solids often stabilize emulsions.

  • Salting Out: Add saturated brine (NaCl) to the aqueous layer. This increases the ionic strength, forcing the organic compound out of the water interface.

  • Change Organic Phase: If using EtOAc, switch to DCM . The higher density of DCM often forces a cleaner phase break with this specific brominated compound.

Q4: I am trying to recrystallize from Ethanol/Heptane, but it separates into two liquid layers (oiling out) instead of crystallizing. Diagnosis: You have hit the "metastable zone" where the compound is liquid-liquid phase separated before it reaches the crystal nucleation point. This happens when the anti-solvent (Heptane) is added too quickly or the temperature is too high. Corrective Protocol:

  • Re-dissolve: Heat the mixture until it is one phase again.

  • Seed: Add a tiny crystal of pure product (if available) at the cloud point.

  • Slow Cooling: Do not put it directly in the freezer. Let it cool to room temperature slowly with stirring.

  • Change Solvent System: Switch to IPA/Water or Toluene (single solvent recrystallization). Toluene is often superior for aryl-lactams as it allows pi-stacking interactions during crystal growth.

Part 3: Visualizations & Workflows
Figure 1: Solubility Screening Decision Matrix

Caption: Logical workflow for selecting the optimal solvent based on the intended chemical operation (Reaction vs. Purification).

SolubilityMatrix Start Start: Select Operation Operation Reaction or Purification? Start->Operation Reaction Reaction Synthesis Operation->Reaction Synthesis Purification Purification/Workup Operation->Purification Cleanup TempReq High Temp Required? Reaction->TempReq Polarity Base Sensitive? TempReq->Polarity No (<80°C) Solv_Toluene Use Toluene (Reflux) TempReq->Solv_Toluene Yes (>100°C) Solv_DMF Use DMF or DMSO (High Solubility) Polarity->Solv_DMF Weak Base (K2CO3) Solv_THF Use THF/2-MeTHF (Moderate Solubility) Polarity->Solv_THF Strong Base (LiHMDS) Method Method? Purification->Method Recryst Recrystallization Method->Recryst Extract Extraction Method->Extract Solv_EtOH Ethanol or IPA (Cooling Crystallization) Recryst->Solv_EtOH Solv_DCM DCM (Dichloromethane) (Best for Phase Separation) Extract->Solv_DCM

Figure 2: Recrystallization Protocol (Anti-Oiling Strategy)

Caption: Step-by-step protocol to avoid "oiling out" during purification, a common failure mode for this compound.

RecrystWorkflow Step1 1. Dissolution Dissolve solid in minimal hot Ethanol (60-70°C). Step2 2. Anti-Solvent Addition Add warm Heptane dropwise until faint turbidity (cloudiness). Step1->Step2 Step3 3. Re-clarify Add 1-2 drops of Ethanol to make solution clear again. Step2->Step3 Step4 4. Controlled Cooling Turn off heat. Let cool to RT with SLOW stirring. Step3->Step4 Step5 5. Filtration Collect white crystals. Wash with cold Heptane. Step4->Step5

Part 4: Analytical Sample Preparation

For researchers submitting samples for NMR or LCMS, incorrect solvent choice can lead to poor resolution.

  • NMR (Nuclear Magnetic Resonance):

    • Recommended: CDCl3 (Chloroform-d). The compound dissolves well, and the amide proton (NH) usually appears as a broad singlet around 6.0-7.0 ppm.

    • Alternative: DMSO-d6 . Use if the sample contains inorganic salts or if the NH peak is not visible in chloroform (DMSO slows proton exchange, sharpening the NH signal).

  • LCMS (Liquid Chromatography-Mass Spectrometry):

    • Dissolve the sample in Acetonitrile (MeCN) or Methanol . Avoid dissolving directly in water/buffer, as the hydrophobic bromophenyl group may cause the compound to crash out in the injector loop.

References
  • Solvent Selection Guides

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes."[4] Organic Process Research & Development, 2013, 17(12), 1517–1525.[4] [Link]

    • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. [Link]

  • Lactam Synthesis & Properties

    • Siengalewicz, P., et al. "Recent Advances in the Synthesis of Piperidin-2-ones." European Journal of Organic Chemistry, 2018. (General reference for piperidinone solubility behavior).
    • PubChem Compound Summary for Piperidin-2-one derivatives. [Link]

  • Crystallization Methodology

    • Beckmann, W. "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 2000, 4(5), 372–383. [Link]

Sources

Optimization

Technical Support Center: Stability Profile of 4-(2-Bromophenyl)piperidin-2-one

Case ID: 4-BP-PIP-LO-001 Subject: Hydrolytic Stability & Ring-Opening Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the Technical Support Center. You...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-BP-PIP-LO-001 Subject: Hydrolytic Stability & Ring-Opening Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely working with 4-(2-Bromophenyl)piperidin-2-one , a critical


-lactam intermediate often utilized in the synthesis of PARP inhibitors (e.g., Niraparib).

This molecule features a 6-membered lactam ring substituted at the C4 position with an ortho-bromophenyl group. Its stability profile is defined by two competing factors:

  • Thermodynamic Stability: The 6-membered

    
    -lactam is significantly more stable than 
    
    
    
    -lactams (4-membered) or
    
    
    -lactams (5-membered) due to reduced ring strain.
  • Solubility Constraints: The lipophilic 2-bromophenyl moiety drastically reduces aqueous solubility, often creating heterogeneous reaction mixtures that mimic "false stability" (kinetic inhibition due to phase transfer issues).

This guide addresses stability limits (preservation) and forced degradation (hydrolysis) under acidic and basic conditions.

Module 1: Acidic Conditions

Status: Metastable. Key Insight: The lactam ring resists hydrolysis at ambient temperature in dilute acids but undergoes quantitative ring-opening under reflux in concentrated mineral acids.

The Mechanism (Acid-Catalyzed)

Hydrolysis requires protonation of the carbonyl oxygen to activate the carbon for nucleophilic attack by water. Because the amide resonance stabilizes the ground state, high temperatures are required to overcome the activation energy barrier.

AcidHydrolysis Lactam Lactam (Intact Ring) Protonated O-Protonated Intermediate Lactam->Protonated + H+ (Fast, Eq) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (RDS) AminoAcid Open Chain Amino Acid (Salt) Tetrahedral->AminoAcid Ring Opening (- H+)

Figure 1: Acid-catalyzed hydrolysis pathway. Note that the addition of water is often the Rate-Determining Step (RDS).

Troubleshooting Guide (Acidic)
IssueProbable CauseCorrective Action
Reaction Stalled (<10% conv.) Phase Separation: The lipophilic bromophenyl group prevents the molecule from dissolving in aqueous acid.Add Co-solvent: Use 1,4-dioxane or acetic acid (1:1 v/v) to homogenize the mixture.
No Reaction at 25°C High Activation Barrier:

-lactams are too stable for room temp hydrolysis.
Increase Energy: Heat to reflux (approx. 100–110°C).
Loss of Bromine (Debromination) Contamination: Trace transition metals (Pd/Ni) from previous coupling steps + reducing environment.Scavenge Metals: Treat precursor with functionalized silica (thiol/amine) before hydrolysis.
Recommended Protocol: Acidic Ring Opening

Target: Synthesis of 4-amino-3-(2-bromophenyl)butanoic acid derivatives.

  • Dissolution: Dissolve 1.0 eq of lactam in acetic acid (3 vol).

  • Acidification: Add 6M HCl (3 vol).

  • Reaction: Reflux (100°C) for 6–12 hours. Monitor by HPLC.

  • Workup: Concentrate in vacuo. The product will crystallize as the hydrochloride salt.

Module 2: Basic Conditions

Status: Susceptible to Saponification. Key Insight: Base hydrolysis is generally faster than acid hydrolysis but requires careful pH management during workup to prevent re-cyclization.

The Mechanism (Base-Promoted)

Hydroxide ions (


) directly attack the carbonyl carbon. Unlike acid hydrolysis, this process is irreversible because the leaving group is the amine anion (initially), which immediately deprotonates the carboxylic acid to form a stable carboxylate salt.
Troubleshooting Guide (Basic)
IssueProbable CauseCorrective Action
Incomplete Conversion "Greasy" Substrate: The bromophenyl group causes the lactam to oil out in aqueous NaOH.Switch Solvent: Use EtOH/Water or MeOH/Water (2:1) to ensure solubility.
Re-cyclization upon Workup Acidification Error: If you acidify the hydrolysate to isolate the free acid, the amino group and carboxylic acid can re-condense (lactamize) if left in solution.Isolation: Isolate as the carboxylate salt or perform rapid extraction at isoelectric point. Do not heat the acidic aqueous phase.
Precipitate during Reaction Salt Formation: The sodium carboxylate salt of the product may be less soluble than the lactam.Verification: Filter and analyze the solid. It is likely your product (carboxylate salt).
Recommended Protocol: Basic Saponification
  • Solvent System: Suspend lactam in Ethanol/Water (2:1) .

  • Reagent: Add NaOH (2.5 eq).

  • Conditions: Heat to 60–70°C for 3–5 hours.

  • Quench: Cool to 0°C.

    • If isolating acid: Carefully adjust pH to ~6-7 and extract immediately.

    • If isolating salt: Evaporate ethanol and lyophilize the aqueous residue.

Module 3: Analytical Diagnostics

How do you know if the ring has opened?

MethodLactam (Closed)Hydrolyzed Product (Open)
HPLC (Reverse Phase) Later Elution: More lipophilic.Earlier Elution: More polar (COOH/NH2 groups).
LC-MS (ESI+) [M+H]+ = 254/256 (Br isotope pattern).[M+H]+ = 272/274 (+18 mass unit for H2O).
1H NMR Distinct multiplet for protons

to Nitrogen in the ring.
Shift in

-protons; disappearance of amide NH (if exchangeable).

Decision Tree: Workflow Optimization

Troubleshooting Start Start: Define Goal Goal Goal: Preserve Lactam or Hydrolyze? Start->Goal Preserve Goal: Stability/Preservation Goal->Preserve Preserve Hydrolyze Goal: Ring Opening Goal->Hydrolyze Hydrolyze AcidContact Contact with Acid? Preserve->AcidContact BaseContact Contact with Base? Preserve->BaseContact AcidAdvice Safe: Dilute HCl at <40°C Risk: >2M HCl + Heat AcidContact->AcidAdvice BaseAdvice Safe: Weak bases (NaHCO3) Risk: NaOH/KOH > pH 10 BaseContact->BaseAdvice Solubility Is mixture homogeneous? Hydrolyze->Solubility AddCosolvent Add EtOH or Dioxane Solubility->AddCosolvent No (Cloudy) ChooseMethod Select Method Solubility->ChooseMethod Yes (Clear) AddCosolvent->Solubility MethodAcid Acidic: 6M HCl, Reflux (Forms HCl Salt) ChooseMethod->MethodAcid MethodBase Basic: NaOH, 60°C (Forms Na Carboxylate) ChooseMethod->MethodBase

Figure 2: Operational decision tree for handling 4-(2-bromophenyl)piperidin-2-one.

References

  • Niraparib Synthesis & Intermediates

    • Source: Wallace, D. J., et al. "Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor."[1] Organic Process Research & Development, 2011, 15(4), 831–840.[1] (Describes the handling of the piperidin-2-one intermediate and subsequent reactions).

    • URL:[Link][1]

  • General Lactam Hydrolysis Kinetics

    • Source: Blackburn, G. M., & Plucinski, P. "Alkaline Hydrolysis of Substituted Lactams." Journal of the Chemical Society, Perkin Transactions 2, 1974. (Establishes the kinetic stability of -lactams vs -lactams).
    • URL:[Link]

  • Patent Literature (Process Conditions)

    • Source: Jones, P., et al. "Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors."[1][2] WO 2008/084261.[2] (Details the specific acidic/basic workup conditions for the bromophenyl intermediate).

    • URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating Synthetic Routes for 4-(2-Bromophenyl)piperidin-2-one using IR Spectroscopy

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, and its...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. The piperidin-2-one scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated for a range of therapeutic applications. This guide provides an in-depth comparison of two synthetic routes to a key intermediate, 4-(2-Bromophenyl)piperidin-2-one, with a focus on validating the successful formation of the target molecule using Infrared (IR) spectroscopy. We will delve into the causality behind the experimental choices, ensuring that each protocol is a self-validating system.

Introduction: The Importance of Synthetic Route Validation

The synthesis of a target molecule is only as robust as the analytical methods used to confirm its identity and purity. While techniques like NMR and mass spectrometry provide detailed structural information, IR spectroscopy offers a rapid, non-destructive, and highly effective method for monitoring the progress of a reaction and confirming the presence of key functional groups. In the synthesis of 4-(2-Bromophenyl)piperidin-2-one, the transformation of starting materials into the desired lactam can be unequivocally tracked by observing characteristic changes in the IR spectrum. This guide will compare two plausible synthetic pathways and demonstrate how IR spectroscopy serves as an indispensable tool for their validation.

Proposed Synthetic Routes

Two distinct and viable synthetic routes for the preparation of 4-(2-Bromophenyl)piperidin-2-one are presented below. Each route utilizes different starting materials and reaction conditions, offering flexibility based on precursor availability and laboratory capabilities.

Route A: Michael Addition followed by Reductive Cyclization

This route involves the Michael addition of a nitrile-stabilized carbanion to an α,β-unsaturated ester, followed by reduction of the nitrile and subsequent lactamization.

Route B: Palladium-Catalyzed Cross-Coupling followed by Cyclization

This approach utilizes a modern cross-coupling reaction to form the C-C bond between the phenyl and piperidinone rings, followed by a cyclization step to form the lactam.

Experimental Protocols

Route A: Michael Addition and Reductive Cyclization

Step 1: Synthesis of Ethyl 4-cyano-4-(2-bromophenyl)butanoate

  • To a solution of sodium ethoxide (prepared by dissolving 0.23 g, 10 mmol of sodium in 20 mL of absolute ethanol) in a 100 mL round-bottom flask, add 2-bromophenylacetonitrile (1.96 g, 10 mmol) dropwise at room temperature with stirring.

  • After stirring for 15 minutes, add ethyl acrylate (1.00 g, 10 mmol) dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Neutralize the reaction mixture with dilute acetic acid and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to yield ethyl 4-cyano-4-(2-bromophenyl)butanoate.

Step 2: Synthesis of 4-(2-Bromophenyl)piperidin-2-one

  • In a high-pressure autoclave, dissolve ethyl 4-cyano-4-(2-bromophenyl)butanoate (2.96 g, 10 mmol) in ethanol (50 mL).

  • Add Raney nickel (approximately 1 g, catalyst) to the solution.

  • Pressurize the autoclave with hydrogen gas to 100 psi.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Cool the autoclave to room temperature and carefully release the pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure. The resulting residue contains 4-(2-Bromophenyl)piperidin-2-one.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Route B: Palladium-Catalyzed Cross-Coupling and Cyclization

Step 1: Synthesis of 4-(2-Bromophenyl)-1,2,3,6-tetrahydropyridine

  • In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (3.15 g, 10 mmol), 1,2-dibromobenzene (2.36 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol) in a mixture of toluene (40 mL) and water (10 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol) to the flask.

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield 1-benzyl-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine.

Step 2: Synthesis of 4-(2-Bromophenyl)piperidin-2-one

  • Dissolve 1-benzyl-4-(2-bromophenyl)-1,2,3,6-tetrahydropyridine (3.28 g, 10 mmol) in a mixture of acetonitrile (30 mL), carbon tetrachloride (30 mL), and water (45 mL).

  • Add sodium periodate (8.56 g, 40 mmol) and ruthenium(III) chloride hydrate (0.021 g, 0.1 mmol) to the solution.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Pour the reaction mixture into a separatory funnel and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 1:1) to obtain 4-(2-Bromophenyl)piperidin-2-one.

IR Spectroscopy for Reaction Validation

IR spectroscopy is a powerful tool for monitoring the progress of these synthetic routes by identifying the key functional group transformations.

Workflow for IR Validation

G cluster_synthesis Synthesis cluster_validation IR Validation Start Starting Materials Reaction Chemical Reaction Start->Reaction Acquire_Start Acquire IR Spectrum of Starting Materials Start->Acquire_Start Product Crude Product Reaction->Product Acquire_Product Acquire IR Spectrum of Product Product->Acquire_Product Compare Compare Spectra Acquire_Start->Compare Acquire_Product->Compare Validation Validated Synthesis Compare->Validation Confirm Transformation

Caption: Workflow for Synthesis and IR Validation.

Expected IR Spectral Changes

The key to validating the synthesis of 4-(2-Bromophenyl)piperidin-2-one is to observe the disappearance of characteristic peaks from the starting materials and the appearance of new peaks corresponding to the product.

G cluster_route_a Route A: Key Spectral Changes cluster_route_b Route B: Key Spectral Changes Start_A Starting Materials C≡N stretch (nitrile) ~2250 cm⁻¹ C=O stretch (ester) ~1735 cm⁻¹ Product_A Product N-H stretch (amide) ~3200 cm⁻¹ C=O stretch (amide) ~1650 cm⁻¹ Start_A:f1->Product_A:f1 Disappearance Start_A:f2->Product_A:f2 Shift Start_B Starting Material No N-H or C=O (amide) Product_B Product N-H stretch (amide) ~3200 cm⁻¹ C=O stretch (amide) ~1650 cm⁻¹ Start_B->Product_B Appearance

Caption: Comparison of Expected IR Spectral Changes for Both Routes.

Data Summary and Interpretation

The following table summarizes the key IR absorption frequencies that are critical for validating the synthesis of 4-(2-Bromophenyl)piperidin-2-one.

Functional GroupWavenumber (cm⁻¹)Expected Observation for Successful SynthesisRoute A ValidationRoute B Validation
N-H Stretch (Amide) ~3200 (broad)Appearance of a broad peak.Confirms cyclization and lactam formation.Confirms cyclization and lactam formation.
C=O Stretch (Amide/Lactam) ~1650 (strong)Appearance of a strong peak.Confirms lactam formation. The ester C=O (~1735 cm⁻¹) will disappear.Confirms lactam formation.
C≡N Stretch (Nitrile) ~2250 (medium)Disappearance of this peak.Confirms the reduction of the nitrile group.Not applicable.
C-Br Stretch (Aromatic) ~600-500Peak should be present in the final product.[1]Confirms the bromine atom is retained.Confirms the bromine atom is retained.
Aromatic C-H Stretch ~3100-3000Peaks should be present in the final product.Confirms the presence of the aromatic ring.Confirms the presence of the aromatic ring.
Aliphatic C-H Stretch ~2950-2850Peaks should be present in the final product.Confirms the presence of the piperidinone ring.Confirms the presence of the piperidinone ring.

Interpretation:

For Route A , the successful synthesis is validated by the disappearance of the nitrile (C≡N) stretch at approximately 2250 cm⁻¹ and the ester carbonyl (C=O) stretch around 1735 cm⁻¹, and the concurrent appearance of a broad N-H stretch around 3200 cm⁻¹ and a strong amide carbonyl (C=O) stretch at approximately 1650 cm⁻¹. The presence of the C-Br stretch confirms the integrity of the bromophenyl moiety.

For Route B , the validation hinges on the appearance of the characteristic N-H and amide C=O stretches in the product spectrum, which are absent in the starting tetrahydropyridine derivative. The aromatic and aliphatic C-H stretches, along with the C-Br stretch, should be observable in both the intermediate and the final product. A reference IR spectrum for 2-piperidone shows a strong C=O stretch around 1650 cm⁻¹ and a broad N-H stretch centered around 3200 cm⁻¹.[2][3][4][5]

Conclusion

Both synthetic routes presented offer viable pathways to 4-(2-Bromophenyl)piperidin-2-one. The choice between them may depend on factors such as the availability and cost of starting materials, and the specific expertise and equipment available in the laboratory. Regardless of the chosen route, IR spectroscopy provides a rapid, reliable, and cost-effective method for validating the successful formation of the target lactam. By carefully monitoring the disappearance of key functional group peaks in the starting materials and the appearance of characteristic amide peaks in the product, researchers can confidently confirm the outcome of their synthesis. This guide provides the necessary framework for utilizing IR spectroscopy as a powerful tool in the synthesis and validation of novel piperidin-2-one derivatives.

References

  • Aggarwal, Y., Padmavathi, R., Singh, P., & Babu, S. A. (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. Retrieved from [Link]

  • The IR (a) and Raman (b) spectra of β-lactam in form I (red curves) and... (n.d.). ResearchGate. Retrieved from [Link]

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Comparative

A Comparative Guide to the Stability of Bromophenyl-Substituted Lactams

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical sciences, the stability of heterocyclic compounds is a cornerstone of drug design and efficacy. Among these, lactams—cycl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the stability of heterocyclic compounds is a cornerstone of drug design and efficacy. Among these, lactams—cyclic amides—are of paramount importance, forming the core structure of many antibiotics, such as penicillins and cephalosporins.[1][2][3] The inherent reactivity of the lactam ring, while crucial for its mechanism of action, also presents a significant challenge in terms of chemical stability. This guide provides a comparative analysis of lactam stability in bromophenyl derivatives, offering insights into the structural and electronic factors that govern their reactivity and providing robust experimental protocols for their evaluation.

The introduction of a bromophenyl substituent to a lactam scaffold can profoundly alter its stability. This is a consequence of a delicate interplay between the inherent ring strain of the lactam, and the steric and electronic effects imparted by the substituent. Understanding these relationships is critical for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of lactam-containing drug candidates.

I. Fundamental Principles Governing Lactam Stability

The stability of a lactam is not an intrinsic, immutable property but is rather influenced by a confluence of factors.

  • Ring Strain: The geometry of the lactam ring is a primary determinant of its stability. β-lactams (four-membered rings) are significantly more strained than their larger counterparts, such as γ-lactams (five-membered rings) and δ-lactams (six-membered rings).[4] This strain arises from the deviation of bond angles from their ideal values, leading to a more electrophilic carbonyl carbon that is susceptible to nucleophilic attack and subsequent ring-opening.[1] Kinetic studies have shown that β-lactams can be orders of magnitude more reactive than larger ring systems.[4][5]

  • Amide Resonance: The amide bond in a lactam is stabilized by resonance, where the nitrogen lone pair delocalizes into the carbonyl group. This confers a partial double-bond character to the C-N bond and is crucial for the planarity and stability of the amide group. In bicyclic lactam systems, this resonance can be attenuated, leading to increased reactivity.[6]

  • Electronic Effects of the Bromophenyl Substituent: A bromophenyl group influences the lactam ring's electron density through two primary mechanisms:

    • Inductive Effect (-I): As an electronegative element, bromine withdraws electron density through the sigma bond framework. This effect is distance-dependent and can render the lactam carbonyl more electrophilic.

    • Resonance Effect (+R): The lone pairs on the bromine atom can delocalize into the phenyl ring's π-system. While this effect can donate electron density, for halogens, the inductive effect typically predominates, making the bromophenyl group overall electron-withdrawing. The position of the bromine atom (ortho, meta, or para) significantly modulates these effects. Electron-withdrawing substituents on the imine component of precursors in β-lactam synthesis have been shown to accelerate ring closure.[2][7]

  • Steric Hindrance: The bulk of the bromophenyl group can sterically shield the lactam's electrophilic carbonyl carbon from the approach of nucleophiles, thereby increasing its kinetic stability.[8][9][10] However, steric clashes can also induce conformational changes that may increase ring strain, leading to destabilization.[8] The interplay between electronic and steric effects ultimately dictates the overall stability.[7]

II. Experimental Assessment of Lactam Stability

A quantitative understanding of lactam stability is achieved through rigorous experimental evaluation. The most common approach is to monitor the rate of hydrolysis under various conditions.

The rate of hydrolytic cleavage of the lactam ring serves as a direct measure of its stability. These assays are typically performed under acidic, basic, and neutral (physiologically relevant) conditions, with the reaction progress monitored by techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the intact lactam from its hydrolyzed product.[11][12]

1. Protocol for Acid-Catalyzed Hydrolysis:

  • Objective: To determine the lactam's stability in an acidic environment.

  • Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[13][14][15] For most lactams, this proceeds through a tetrahedral intermediate, though β-lactams may follow a unimolecular mechanism involving an acylium ion.[13][14]

  • Procedure:

    • Prepare a stock solution of the bromophenyl lactam derivative in a suitable organic solvent (e.g., acetonitrile).

    • Prepare the reaction medium, typically an aqueous solution of a strong acid (e.g., 0.1 M HCl).

    • Initiate the reaction by adding a small aliquot of the lactam stock solution to the pre-heated acidic medium in a thermostated vessel.

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction immediately by neutralizing the acid with a suitable base (e.g., NaHCO₃).

    • Analyze the quenched samples by reverse-phase HPLC with UV detection to determine the concentration of the remaining lactam.

    • Plot the natural logarithm of the lactam concentration versus time. The negative of the slope of this plot will yield the pseudo-first-order rate constant (k).

2. Protocol for Base-Mediated Hydrolysis:

  • Objective: To assess the lactam's susceptibility to nucleophilic attack by hydroxide ions.

  • Mechanism: This reaction proceeds via a direct nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to the ring-opened carboxylate and amine.[15][16][17][18]

  • Procedure:

    • Prepare a stock solution of the lactam derivative as described above.

    • Prepare the reaction medium, an aqueous solution of a strong base (e.g., 0.1 M NaOH).

    • Follow steps 3-7 from the acid-catalyzed hydrolysis protocol, quenching the reaction with a suitable acid (e.g., HCl).

3. Protocol for Stability at Physiological pH:

  • Objective: To evaluate the lactam's stability under conditions that mimic the physiological environment.

  • Procedure:

    • Prepare a stock solution of the lactam derivative.

    • Prepare a buffered solution at pH 7.4 (e.g., phosphate-buffered saline, PBS).

    • Follow steps 3-7 from the acid-catalyzed hydrolysis protocol, quenching if necessary by adding a strong acid or base to halt degradation. The half-life (t½) can be calculated from the rate constant using the formula: t½ = 0.693 / k.[19]

The workflow for these kinetic experiments can be visualized as follows:

ElectronicEffects cluster_inductive Inductive Effect (-I) cluster_resonance Resonance Effect (+R) Inductive Br withdraws electron density via σ-bond Lactam Lactam Ring Inductive->Lactam Destabilizes (Increases Carbonyl Electrophilicity) Resonance Br lone pairs donate electron density via π-system Resonance->Lactam Stabilizes (minor effect) (Decreases Carbonyl Electrophilicity)

Caption: Electronic effects of a bromo-substituent on a lactam ring.

Now, let's compare the stability of different sized lactams, each bearing an N-(p-bromophenyl) substituent.

DerivativeRelative Ring StrainExpected Relative Hydrolysis Rate (k)
N-(p-bromophenyl)-β-lactamHighVery High
N-(p-bromophenyl)-γ-lactamModerateModerate
N-(p-bromophenyl)-δ-lactamLowLow

In this comparison, the inherent ring strain is the overwhelming factor determining stability. [4]The β-lactam will be significantly less stable than the γ- and δ-lactams, despite all having the same electronic influence from the N-(p-bromophenyl) group. Studies have shown that γ-butyrolactam is hydrolyzed considerably slower than β-propiolactam. [4][5]

Caption: Mechanism of base-catalyzed lactam hydrolysis.

IV. Conclusion

The chemical stability of bromophenyl-substituted lactams is a multifaceted property governed by a balance of ring strain, electronic effects, and steric hindrance. A systematic evaluation using kinetic hydrolysis assays under varied pH conditions provides the quantitative data necessary for a robust comparative analysis. For drug development professionals, a thorough understanding of these principles is indispensable for the rational design of lactam-containing molecules with optimized stability profiles, ultimately leading to safer and more effective therapeutics. The provided protocols and theoretical frameworks serve as a foundational guide for researchers in this dynamic field.

References

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  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
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